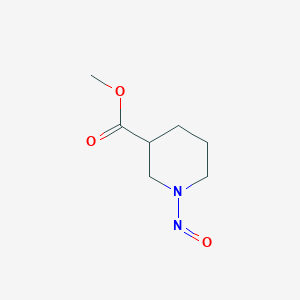

Methyl 1-nitrosopiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-nitrosopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKKXCFGRGOXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of N Nitrosopiperidine Derivatives in Organic Chemistry

N-nitrosopiperidine and its derivatives are a class of cyclic nitrosamines that have been the subject of extensive research. nih.gov Their significance in organic chemistry is multifaceted, primarily revolving around their chemical reactivity, synthesis, and biological activity. The piperidine (B6355638) ring is a common motif in many natural products and pharmaceuticals, and the introduction of a nitroso group to the nitrogen atom imparts unique chemical properties. researchgate.net

The core structure of N-nitrosopiperidine consists of a six-membered piperidine ring where the hydrogen atom on the nitrogen is substituted by a nitroso group (-N=O). nih.gov These compounds are typically synthesized by the reaction of piperidine or its derivatives with a nitrosating agent, such as nitrous acid, under acidic conditions. pharmaexcipients.com The susceptibility of secondary amines to nitrosation is a key factor in their formation. pharmaexcipients.com

From a chemical reactivity perspective, the N-nitroso group can influence the properties of the entire molecule. It is an electron-withdrawing group, which can affect the electron density of the piperidine ring. The chemistry of these derivatives is crucial in understanding their stability, decomposition pathways, and potential as intermediates in organic synthesis.

However, the most profound significance of N-nitrosopiperidine derivatives lies in their biological activity. Many compounds in this class are known to be potent mutagens and carcinogens. nih.gov This has spurred a vast amount of research into their mechanisms of action, metabolic activation, and structure-activity relationships. The carcinogenicity of many nitrosamines is a significant concern, driving research into their detection and mitigation in various consumer products and pharmaceuticals. pharmaexcipients.com

The study of substituted N-nitrosopiperidines, such as those with a carboxylate group, is essential for understanding how different functional groups modulate their biological and chemical properties. For instance, the presence of a methyl carboxylate group at the 3-position of the piperidine ring, as in Methyl 1-nitrosopiperidine-3-carboxylate, introduces an ester functionality that can influence the molecule's polarity, solubility, and metabolic fate. While specific studies on the mutagenicity of this exact compound are scarce, research on related compounds has shown that substitutions on the piperidine ring can significantly alter their biological activity.

Historical Perspectives on Nitrosamine Research Methodologies

De Novo Synthesis Approaches to the Piperidine (B6355638) Ring System

The construction of the piperidine core from acyclic precursors, known as de novo synthesis, is a foundational aspect of obtaining the necessary scaffold for Methyl 1-nitrosopiperidine-3-carboxylate. The piperidine ring is a prevalent structural motif in numerous natural alkaloids and pharmaceutical agents, leading to the development of diverse synthetic routes. rsc.orgrsc.org

Classical approaches often involve cyclization reactions. One common method is the addition of a primary amine to two equivalents of an α,β-unsaturated carbonyl compound, such as an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone, which can be further modified. dtic.mil Another strategy involves the Nazarov cyclization of vinyl propargyl alcohol derivatives. dtic.mil

More contemporary and bio-inspired methods have also been developed. For instance, a three-component vinylogous Mannich-type reaction can produce multi-substituted chiral piperidines, mimicking the natural biosynthesis of piperidine alkaloids from L-lysine. rsc.org Additionally, hybrid bio-organocatalytic cascades have been employed to synthesize substituted piperidines, leveraging enzymes like transaminases to create key reactive intermediates for subsequent complexity-building reactions. rsc.orgucd.ie For chiral synthesis, starting materials from the "chiral pool," such as L-pipecolinic acid, can serve as appropriate precursors to access specific stereoisomers of piperidine alkaloids. nih.gov

Functionalization and Derivatization Pathways for the Piperidine Core

To synthesize the specific precursor for this compound, a functional group must be introduced at the 3-position of the piperidine ring. This can be achieved either by building the ring with the substituent already in place or by functionalizing a pre-existing piperidine or pyridine ring.

A powerful modern strategy for creating 3-substituted piperidines begins with pyridine. This multi-step process involves:

Partial reduction of pyridine to a dihydropyridine derivative.

A Rhodium-catalyzed asymmetric carbometalation (a reductive Heck-type reaction) to introduce a substituent at the 3-position of the resulting tetrahydropyridine. nih.govsnnu.edu.cnacs.org

A final reduction step (hydrogenation) to yield the fully saturated, enantiomerically enriched 3-substituted piperidine. nih.govsnnu.edu.cnacs.org

Direct C-H functionalization of the piperidine ring is another avenue, though functionalizing the C3 position can be challenging due to the electronic influence of the nitrogen atom. nih.gov An indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the cyclopropane intermediate to install the desired functionality at the C3 position. nih.gov These advanced methods provide precise control over the placement and stereochemistry of the substituent required for the target molecule.

Nitrosation Reactions for 1-Nitrosopiperidine Formation

The defining step in the synthesis of the title compound is the N-nitrosation of the secondary amine of the piperidine ring. This reaction converts the precursor, Methyl piperidine-3-carboxylate, into this compound. The process involves the reaction of the secondary amine with a nitrosating agent. wikipedia.orgnih.gov

Typically, this is achieved using nitrous acid (HNO₂), which is generated in situ by acidifying a solution of a nitrite salt, such as sodium nitrite (NaNO₂). wikipedia.orglibretexts.org In the acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the primary nitrosating species. libretexts.orglibretexts.org The lone pair of electrons on the secondary amine nitrogen then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine. wikipedia.orglibretexts.org

R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org

Mechanistic Studies of Nitrosation with Varied Nitrosating Agents

While nitrous acid is the most common source, various nitrosating agents can be employed, each with distinct mechanistic features. The choice of agent can be influenced by the substrate and desired reaction conditions.

The actual reactive species is often not nitrous acid itself but other entities in equilibrium with it under acidic conditions, primarily dinitrogen trioxide (N₂O₃). europa.eu The rate of nitrosation is often second order with respect to the concentration of nitrous acid, supporting the role of N₂O₃ as the key intermediate. europa.eu Other potent nitrosating agents include dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and alkyl nitrites. nih.gov

Mechanistic studies, including computational DFT calculations, have explored the reaction pathways for these agents. researchgate.net For example, the reaction of piperidine with gaseous N₂O₃ and N₂O₄ is extremely rapid. rsc.org These studies suggest the involvement of different molecular isomers of the nitrosating agents, such as the symmetrical ON–ONO and the asymmetrical ON–NO₂ for N₂O₃, which can influence reactivity. rsc.org The less hindered and more electron-rich the amine, the more readily it reacts. The reaction is generally favored for unprotonated amines, making pH a critical parameter. europa.eu

| Nitrosating Agent | Active Species/Precursor | Key Mechanistic Features |

| Nitrous Acid (HNO₂) / Nitrite | NO⁺ (Nitrosonium ion), N₂O₃ | Formed in situ from NaNO₂ and acid. N₂O₃ is often the kinetically dominant agent. Reacts with the unprotonated amine. wikipedia.orgeuropa.eu |

| Dinitrogen Trioxide (N₂O₃) | N₂O₃ | A potent nitrosating agent in both aqueous and organic media. Can exist as structural isomers (ON-NO₂ and ON-ONO) that affect reactivity. nih.govrsc.org |

| Dinitrogen Tetroxide (N₂O₄) | N₂O₄ | A strong nitrosating agent that can also cause nitration. Reaction proceeds via isomers like O₂N-NO₂ and ON-ONO₂. nih.govrsc.org |

| Alkyl Nitrites (e.g., TBN) | RO-N=O | Powerful nitrosating agents under mild conditions in both aqueous and organic media. nih.gov |

| Nitric Oxide (NO) / Iodine | NOI (Nitrosyl iodide) | Reaction is much faster than with NO alone. The rate-limiting step is the formation of NOI. rsc.org |

| Nitromethane / K₂S₂O₈ | Not specified | Provides an alternative route for N-nitrosation under specific oxidative conditions. researchgate.net |

Influence of Reaction Conditions on Nitrosation Yield and Selectivity

The efficiency and outcome of the N-nitrosation reaction are highly dependent on the reaction conditions. Key factors include pH, temperature, and the concentration of reactants.

pH: This is arguably the most critical factor. The reaction rate is typically maximal under weakly acidic conditions (around pH 3.4). europa.eu This is because there needs to be a sufficient concentration of the active nitrosating agent (e.g., N₂O₃), which forms from nitrous acid, but also a sufficient concentration of the unprotonated, nucleophilic secondary amine. europa.eu At very low pH, the amine is fully protonated and thus unreactive. Conversely, at neutral or basic pH (e.g., pH > 6), the concentration of the active nitrosating species derived from nitrous acid becomes negligible, effectively preventing the reaction. acs.orgacs.org

Temperature: Higher temperatures generally increase the rate of nitrosamine formation. libretexts.org However, for many secondary amines, the reaction proceeds readily even at room temperature or below. nih.gov

Concentration: The rate of reaction is dependent on the concentrations of both the amine and the nitrosating agent. As noted, the kinetics are often second-order with respect to nitrous acid. europa.eu The solubility of the amine precursor can also play a significant role; lower solubility can lead to dramatically slower reaction rates. acs.org

Catalysts and Inhibitors: The reaction can be catalyzed by certain nucleophiles like chloride or thiocyanate ions, which can form more potent nitrosating agents (e.g., NOCl). wikipedia.org Conversely, compounds like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) are well-known inhibitors of nitrosation as they can rapidly reduce the nitrosating species.

| Parameter | Influence on Nitrosation | Rationale |

| pH | Optimal around pH 3-4. Very slow at pH < 1 and pH > 6. | Balances the need for the formation of the active nitrosating agent (favored at low pH) and the availability of the unprotonated amine (favored at high pH). europa.euacs.org |

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction. Can be significant for less reactive amines. nih.govlibretexts.org |

| Amine Basicity | More basic amines are generally more reactive. | Higher basicity corresponds to a more nucleophilic nitrogen atom, which more readily attacks the electrophilic nitrosating agent. |

| Solvent | Can occur in both aqueous and organic media. | The specific kinetics and equilibria can be solvent-dependent. nih.gov |

Esterification Methodologies for Carboxylate Functionality

The synthesis requires the conversion of the carboxylic acid group of a precursor like piperidine-3-carboxylic acid into a methyl ester. Several standard methodologies exist for this transformation.

The most direct and common method is the Fischer esterification . This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using an excess of methanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

An alternative two-step process offers milder conditions for sensitive substrates.

The carboxylic acid is first converted to a more reactive derivative, typically an acid chloride , using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com

The resulting acid chloride is then treated with methanol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. chemistrysteps.com

A third strategy involves the Sₙ2 reaction of a carboxylate salt. The carboxylic acid is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding carboxylate anion. This nucleophilic carboxylate is then reacted with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, to form the methyl ester. chemistrysteps.com

Stereoselective Synthesis of this compound Isomers

Creating specific stereoisomers (enantiomers) of the target compound requires controlling the stereochemistry at the C3 position of the piperidine ring. Since the final nitrosation step does not typically affect existing stereocenters, the key is the asymmetric synthesis of the chiral Methyl piperidine-3-carboxylate precursor.

Several advanced strategies have been developed for the enantioselective synthesis of 3-substituted piperidines. A highly effective method involves a Rhodium-catalyzed asymmetric reductive Heck reaction . nih.govacs.org This approach uses a chiral phosphine ligand on the rhodium catalyst to induce asymmetry during the C-C bond formation, leading to high enantiomeric excess (ee) in the 3-substituted tetrahydropyridine intermediate, which is then hydrogenated to the final chiral piperidine. nih.govsnnu.edu.cnacs.org

Another strategy is the asymmetric cyclopropanation of an N-protected tetrahydropyridine. Using a chiral catalyst, this reaction produces a chiral bicyclic intermediate. Subsequent regio- and stereoselective reductive opening of the cyclopropane ring yields the desired 3-substituted piperidine with high stereocontrol. nih.gov

Chemo-enzymatic methods offer a green and highly selective alternative. A one-pot cascade reaction using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov The high stereoselectivity is imparted by the enzymes involved in the cascade. nih.gov Furthermore, the use of chiral auxiliaries , such as a removable carbohydrate group attached to the nitrogen, can direct the stereochemical outcome of cyclization or functionalization reactions, after which the auxiliary is cleaved to yield the enantiomerically enriched product. rsc.orgcdnsciencepub.com

Reactivity and Reaction Mechanisms of Methyl 1 Nitrosopiperidine 3 Carboxylate

Reactivity of the N-Nitroso Moiety

The N-nitroso group is the primary site of reactivity in many reactions involving N-nitrosamines. Its electronic structure allows it to react with both electrophiles and nucleophiles, undergo reduction, and be removed through denitrosation pathways.

Electrophilic Attack on the N-Nitroso Group: Alkoxydiazenium Salt Formation

N-nitrosamines, including Methyl 1-nitrosopiperidine-3-carboxylate, can react with electrophiles at the oxygen atom of the nitroso group. nih.gov This reaction leads to the formation of O-substituted hydroxydiazenium salts, which are themselves electrophilic species. nih.gov Common alkylating agents used for this purpose include trialkyloxonium salts, dimethyl sulfate, and alkyl halides in the presence of silver perchlorate. nih.gov

The resulting alkoxydiazenium salts are stable, crystalline solids that are highly hygroscopic. acs.org Their formation creates a more electrophilic species compared to the parent nitrosamine (B1359907). acs.org These salts can then react with a variety of nucleophiles. acs.org

| Electrophile | Reagent Examples | Product |

| Alkylating Agents | Trialkyloxonium salts, Dimethyl sulfate, Alkyl fluorosulfonates | Alkoxydiazenium salt |

| Silylating Agents | Trimethylsilyl triflate | O-trimethylsilyl diazenium (B1233697) salt |

| Sulfonylating Agents | Triflic anhydride | O-triflyl diazenium salt |

Nucleophilic Reactions Involving the N-Nitroso Group

The nitrogen atom of the N-nitroso group is weakly electrophilic and can be attacked by strong nucleophiles such as organolithium and Grignard reagents. nih.gov This initial attack forms an unstable oxyhydrazine intermediate. nih.gov Depending on the structure of the nucleophile, this intermediate can then eliminate to form either a hydrazone or an azomethine imine. nih.gov

Reductive Transformations to Hydrazine (B178648) Derivatives

The N-nitroso group can be reduced to form the corresponding hydrazine derivative. This transformation is a common reaction for nitrosamines and can be achieved using various reducing agents. acs.org A widely used method involves the use of zinc and acetic acid in a dilute solution. google.com Other reducing agents such as lithium aluminum hydride (LAH) can also be employed. nih.gov This reduction is a key step in certain synthetic procedures where the nitrosamine is used as an intermediate to facilitate other reactions before being removed. nih.gov For instance, N-nitrosamines can be reduced by guinea pig liver 9000g supernatant under anaerobic conditions to yield 1,1-diphenylhydrazine. nih.gov

| Reducing Agent | Conditions | Product |

| Zinc / Acetic Acid | Dilute aqueous solution | N-aminopiperidine derivative |

| Lithium Aluminum Hydride (LAH) | Etheral solvent | N-aminopiperidine derivative |

| Sodium Borohydride (B1222165) (NaBH4) | Protic solvent | N-aminopiperidine derivative |

| DIBAL-H | - | Hydrazine and amine |

Protolytic Denitrosation Pathways

Under acidic conditions, N-nitrosamines can undergo denitrosation, a reaction that cleaves the N-N bond and regenerates the parent secondary amine. nih.gov The mechanism is believed to proceed through protonation of the nitrogen atom of the nitroso group, forming an N-protonated species. nih.gov Although this intermediate has not been directly observed, it is thought to be susceptible to nucleophilic attack, leading to the departure of the nitroso group. nih.gov The rate of this protolytic denitrosation can be significantly increased by the presence of nucleophiles like bromide, thiocyanate, and thiourea. nih.govfreethinktech.com

Reactions of the Piperidine (B6355638) Ring System

The presence of the N-nitroso group also influences the reactivity of the adjacent piperidine ring, particularly at the carbon atoms alpha to the nitrogen.

Reactions at Alpha-Carbons to the Nitrogen: Carbanion Chemistry and Alkylation

The electron-withdrawing nature of the N-nitroso group increases the acidity of the protons on the alpha-carbons of the piperidine ring. nih.gov This allows for the deprotonation of these carbons by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. nih.gov

This α-lithiated nitrosamine is a powerful nucleophile and can react with a variety of electrophiles, such as alkyl halides, in an alkylation reaction. nih.govuomustansiriyah.edu.iq This provides a method for the α-substitution of the piperidine ring. nih.gov Following the alkylation step, the N-nitroso group can be removed through reduction or denitrosation to yield the α-substituted piperidine. nih.gov

| Base | Electrophile | Product of Alkylation |

| Lithium diisopropylamide (LDA) | Methyl iodide | α-Methylated nitrosopiperidine |

| Lithium diisopropylamide (LDA) | Benzyl bromide | α-Benzylated nitrosopiperidine |

Stereochemical Control in Piperidine Ring Transformations

The stereochemical outcome of reactions involving the piperidine ring of this compound is crucial for the synthesis of specific stereoisomers. Although direct studies on this specific compound are scarce, the principles of stereocontrol in substituted piperidines are well-established and can be applied.

The conformation of the piperidine ring and the orientation of its substituents play a pivotal role in directing incoming reagents. For N-nitroso piperidines, the N-nitroso group introduces significant conformational effects. Due to allylic strain, there is a notable preference for the α-substituent to adopt an axial orientation to minimize steric interactions. This conformational bias can influence the accessibility of the C3 position and the stereochemical course of its transformations.

For instance, in reactions such as alkylation or reduction at positions adjacent to the C3 carboxylate, the approach of the reagent will be dictated by the most stable chair conformation of the ring. The bulky N-nitroso group and the C3-ester group will influence whether a reagent attacks from the axial or equatorial face, leading to a specific diastereomer. Stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines often relies on the use of chiral auxiliaries or catalysts to achieve high levels of stereocontrol. researchgate.net In the context of this compound, any transformation aiming to modify the piperidine ring, for example, by introducing another substituent, would require careful consideration of these conformational and steric factors to control the stereochemistry of the product.

Reactivity of the Carboxylate Ester Functionality

The methyl carboxylate group at the C3 position is a key site for synthetic modification. Its reactivity is typical of aliphatic esters, though potentially modulated by the electronic effects of the N-nitrosamine functionality.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-nitrosopiperidine-3-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate salt is resistant to further nucleophilic attack. While amides are generally resistant to hydrolysis, esters can be readily hydrolyzed under basic conditions.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 1-nitrosopiperidine-3-carboxylate and methanol. Using the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

The carboxylate ester is a versatile handle for introducing other functional groups.

Amide Formation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can sometimes be slow and may require heating or catalysis. A more common laboratory approach is to first hydrolyze the ester to the carboxylic acid, convert the acid to a more reactive derivative like an acid chloride or an activated ester, and then react it with the desired amine. nih.govrsc.orgresearchgate.net

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LAH). Milder reducing agents like sodium borohydride are often used for reducing acids to alcohols after conversion to a thioester intermediate. rsc.org This would yield (1-nitrosopiperidin-3-yl)methanol. The choice of reducing agent is critical to avoid potential side reactions with the N-nitroso group. Some N-nitrosamines can be reduced to the corresponding hydrazines or amines with reagents like hydrosulfite. umich.eduresearchgate.net

Photochemical Transformations of this compound

N-nitrosamines are known to be photosensitive, and their photochemistry is a critical aspect of their environmental fate and reactivity. acs.org The photochemical behavior of this compound is expected to be similar to that of its parent compound, N-nitrosopiperidine (NPIP).

N-nitrosamines absorb UV light, which can lead to the cleavage of the relatively weak N-N bond. acs.org For N-nitrosopiperidine, irradiation in the presence of an acid generates a piperidinium (B107235) radical and nitric oxide. cdnsciencepub.comresearchgate.net This occurs from the singlet excited state of a nitrosamine-acid complex. cdnsciencepub.com

The primary photochemical step is the homolytic cleavage of the N–NO bond: C₅H₉(COOCH₃)N–NO + hν → [C₅H₉(COOCH₃)N•] + •NO

In neutral solutions, the resulting amine radical and nitric oxide can recombine, leading to an inefficient degradation process. acs.org However, in acidic solutions, the reaction is more complex. The site of protonation depends on the solvent; in protic solvents like water, protonation occurs at the oxygen atom, while in aprotic solvents, it occurs at the amine nitrogen. acs.orgnih.gov The subsequent photodecomposition leads to the formation of various products. In the presence of olefins, the photochemically generated aminium radicals can add across the double bond. researchgate.net

The quantum yield (Φ) represents the efficiency of a photochemical process. For N-nitrosamines in solution, the quantum yields for decomposition are often less than one, partly due to the recombination of the initially formed radicals within the solvent cage. acs.orgnih.gov

Studies on various N-nitrosamines in aqueous solutions have determined their quantum yields, which are crucial for simulating their environmental photoreactivity. For instance, the quantum yield for NDMA photolysis in water is approximately 0.41, and for N-nitrosopiperidine (NPIP), it is in the range of 0.43-0.61. researchgate.net These relatively high quantum yields indicate that direct photolysis is a significant degradation pathway for nitrosamines in sunlit surface waters. acs.org

The photolysis half-life of N-nitrosopiperidine under simulated midday summer sun conditions is very short, on the order of 12-15 minutes. researchgate.netnih.gov It is expected that this compound would exhibit a similarly rapid photodegradation rate. The presence of dissolved organic matter in natural waters can slow this rate due to light screening effects, but direct photolysis remains a primary attenuation mechanism. researchgate.net

Interactive Data Table: Photoreactivity of Selected N-Nitrosamines

The following table summarizes key photoreactivity data for N-nitrosopiperidine (NPIP) and N-nitrosodimethylamine (NDMA), which serve as models for the expected behavior of this compound.

| Compound | Wavelength (λmax) | Quantum Yield (Φ) | Photolysis Half-Life (t½) | Reference(s) |

| N-Nitrosopiperidine (NPIP) | 337 nm | 0.43 - 0.61 | ~12-15 min | researchgate.netnih.gov |

| N-Nitrosodimethylamine (NDMA) | 332 nm | ~0.41 | ~16 min | acs.orgresearchgate.net |

Thermal Decomposition Pathways and Mechanistic Intermediates of this compound

While specific experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, its thermal degradation pathways can be postulated based on the known reactivity of similar N-nitrosamines and substituted piperidine structures. The decomposition is likely to be a complex process involving several competing reaction pathways, influenced by factors such as temperature, pressure, and the presence of other chemical species.

The primary routes of thermal decomposition for N-nitrosamines typically involve the cleavage of the N-N bond. nih.govacs.org For this compound, this would lead to the formation of a piperidinyl radical and a nitric oxide radical. However, the presence of the methyl carboxylate group at the 3-position of the piperidine ring introduces additional potential reaction pathways.

One plausible decomposition pathway is initiated by the homolytic cleavage of the N-NO bond, which is generally the weakest bond in the molecule. This initial step would generate a nitric oxide radical (•NO) and a 3-(methoxycarbonyl)piperidin-1-yl radical.

Postulated Thermal Decomposition Pathways:

| Step | Reaction | Intermediates |

| 1. Initiation | Homolytic cleavage of the N-NO bond | 3-(methoxycarbonyl)piperidin-1-yl radical, Nitric oxide radical (•NO) |

| 2. Propagation | Hydrogen abstraction from the piperidine ring by other radicals | Carbon-centered piperidinyl radicals |

| 3. Ring Opening | Beta-scission of the piperidinyl radical | Alkenyl and iminyl radicals |

| 4. Decarboxylation | Loss of the methyl carboxylate group | Piperidinyl radical, Carbon dioxide, Methyl radical |

The subsequent fate of the 3-(methoxycarbonyl)piperidin-1-yl radical is likely to involve a series of competing reactions, including hydrogen abstraction, rearrangement, and fragmentation. The stability of the piperidine ring itself is a significant factor; studies on analogous structures like piperazine (B1678402) have shown that the six-membered ring can be relatively stable under thermal stress. researchgate.net However, the presence of substituents can alter this stability. researchgate.net

Key Mechanistic Intermediates:

A number of transient species are likely to be formed during the thermal decomposition of this compound. The identification and characterization of these intermediates are crucial for a complete understanding of the reaction mechanism.

| Intermediate | Description |

| 3-(methoxycarbonyl)piperidin-1-yl radical | Formed from the initial N-NO bond cleavage. |

| Nitric oxide radical (•NO) | A key reactive species that can participate in subsequent reactions. |

| Carbon-centered piperidinyl radicals | Formed through hydrogen abstraction from the piperidine ring. |

| Iminyl radicals | Resulting from the fragmentation of the piperidine ring. |

It is important to note that this proposed mechanism is based on general principles of organic chemistry and the known behavior of related compounds. Detailed experimental and computational studies would be necessary to definitively elucidate the precise thermal decomposition pathways and mechanistic intermediates of this compound.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformation of N-nitrosopiperidines in solution. The introduction of a nitroso group to the piperidine (B6355638) ring significantly influences its conformational dynamics and the chemical shifts of adjacent protons and carbons.

The piperidine ring in N-nitroso derivatives can exist in various conformations, including the typical chair form and non-chair forms like the twist-boat. The presence of the N-nitroso group creates a partial double bond character in the N-N bond, leading to a planar C₂N-N=O moiety and giving rise to geometric isomers (syn and anti) with respect to the piperidine ring carbons. This restricted rotation results in a significant energy barrier and distinct NMR signals for atoms in different magnetic environments.

In ¹³C NMR spectroscopy, the carbons alpha to the nitrogen (C2 and C6) exhibit a large differential shielding depending on their orientation relative to the nitroso-oxygen. The carbon atom syn to the nitroso-oxygen is typically shielded (shifted upfield) due to steric compression, while the anti carbon is deshielded (shifted downfield). cdnsciencepub.comcdnsciencepub.com This effect is crucial for assigning the conformation. For Methyl 1-nitrosopiperidine-3-carboxylate, the substituent at the C3 position further influences the conformational equilibrium. Studies on related substituted N-nitrosopiperidines have shown that bulky substituents can favor specific chair or twist-boat conformations to minimize steric strain. researchgate.net For instance, an α-methyl group in N-nitrosopiperidine has shown a preference for the axial position, a counter-intuitive result explained by the complex steric interactions involving the nitroso group. cdnsciencepub.comcdnsciencepub.com

The ¹H NMR spectrum provides additional conformational details through the analysis of chemical shifts and coupling constants. The axial and equatorial protons on the piperidine ring have distinct chemical shifts and coupling patterns, which can be used to determine their relative orientation and, by extension, the ring's conformation. Lanthanide shift reagents have also been employed in studies of N-nitrosopiperidines to induce shifts in proton signals, aiding in the detailed conformational analysis. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from related N-nitrosopiperidine and substituted piperidine compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₂ (C2, C6) | 3.5 - 4.5 | 40 - 55 |

| CH (C3) | 2.5 - 3.0 | 45 - 55 |

| CH₂ (C4, C5) | 1.5 - 2.2 | 20 - 30 |

| COOCH₃ | ~3.7 | ~52 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. N-nitrosamines exhibit characteristic fragmentation behaviors under electron ionization (EI) and other ionization methods. osti.govnih.gov

A primary and highly diagnostic fragmentation pathway for cyclic N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a prominent peak at M-30. cdnsciencepub.comresearchgate.netcdnsciencepub.comnih.gov Another characteristic fragmentation involves the loss of a hydroxyl radical (•OH), leading to a fragment at M-17. This loss has been rationalized as occurring through a McLafferty-type rearrangement, where a hydrogen atom from a γ-carbon is transferred to the nitroso-oxygen, followed by cleavage of the N-O bond. cdnsciencepub.comcdnsciencepub.com

For this compound, other expected fragmentation pathways include α-cleavage, a common process for amines, which involves the breaking of C-C bonds adjacent to the nitrogen atom. nih.gov The fragmentation would also be directed by the methyl carboxylate group, potentially involving the loss of •OCH₃ (M-31) or •COOCH₃ (M-59). The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 172.17 g/mol )

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 172 | [M]⁺ | Molecular Ion |

| 155 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 142 | [M - •NO]⁺ | Loss of nitroso radical |

| 141 | [M - •OCH₃]⁺ | Loss of methoxy radical from ester |

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within the this compound molecule. These techniques are complementary and offer a detailed "fingerprint" of the compound's structure. mdpi.com

The key vibrational modes for N-nitrosamines have been well-characterized. pw.edu.pl

N=O Stretch: The N=O stretching vibration is a strong indicator of the nitroso group and typically appears in the range of 1400-1490 cm⁻¹. pw.edu.pl Its exact position can be influenced by molecular association.

N-N Stretch: A strong band corresponding to the N-N stretching vibration is generally observed between 1050 and 1110 cm⁻¹. pw.edu.pl

C=O Stretch: The methyl ester group will exhibit a strong C=O stretching absorption, typically around 1730-1750 cm⁻¹.

C-N Stretch: Vibrations associated with the C-N bonds of the piperidine ring are also expected.

C-H Stretch and Bend: The aliphatic C-H stretching vibrations of the piperidine ring and methyl group will appear in the 2800-3000 cm⁻¹ region, with bending vibrations occurring at lower frequencies.

Computational studies using Density Functional Theory (DFT) have been employed to calculate the theoretical vibrational spectra of various nitrosamines, which can aid in the assignment of experimental bands. dtic.mil Analysis of piperidine-3-carboxylic acid (a related precursor) also shows characteristic bands for the carboxyl group and the piperidine ring, which provides a basis for interpreting the spectrum of its N-nitroso methyl ester derivative. researchgate.net

Table 3: Characteristic Infrared (IR) and Raman Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch | 2800 - 3000 | Piperidine ring, -CH₃ |

| C=O Stretch | 1730 - 1750 | Ester |

| N=O Stretch | 1400 - 1490 | N-Nitroso |

| C-H Bend | 1350 - 1470 | Piperidine ring, -CH₃ |

| N-N Stretch | 1050 - 1110 | N-Nitroso |

X-ray Crystallography for Solid-State Structural Determination

Studies on various substituted piperidines have consistently shown that the six-membered ring predominantly adopts a chair conformation in the crystal lattice, as this arrangement minimizes torsional and steric strain. researchgate.nettandfonline.comtandfonline.com It is therefore highly probable that the piperidine ring of this compound also exists in a chair conformation.

The key structural questions that crystallography would answer are the precise orientation of the methyl carboxylate group (axial vs. equatorial) and the geometry of the N-nitrosamino group. The N-N bond in N-nitrosamines is known to be shorter than a typical N-N single bond, and the N-N=O group is generally planar. The orientation of this planar group with respect to the piperidine ring would be definitively established. The crystal packing would likely be stabilized by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-nitrosopiperidine |

Computational and Theoretical Chemistry of Methyl 1 Nitrosopiperidine 3 Carboxylate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of Methyl 1-nitrosopiperidine-3-carboxylate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize the molecular geometry, predicting key structural parameters like bond lengths and angles. scielo.org.mxjmcs.org.mx

The optimized geometry reveals a piperidine (B6355638) ring that typically adopts a chair conformation to minimize steric strain. The nitrosopiperidine moiety is known to have a relatively low barrier to rotation around the N-N bond. Calculations can predict the precise bond lengths and angles, which are crucial for understanding the molecule's stability and interactions.

Table 1: Predicted Geometrical Parameters for this compound (Chair Conformation) Note: These are representative values derived from computational models of similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N-N | 1.31 |

| N=O | 1.27 | |

| C-N (ring) | 1.47 | |

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.34 | |

| **Bond Angles (°) ** | C-N-N | 117.5 |

| N-N=O | 114.0 | |

| O=C-O (ester) | 125.0 |

Electronic structure analysis involves mapping the electron density and calculating atomic charges. Mulliken population analysis or Natural Population Analysis (NPA) can be used to determine the partial charges on each atom. scielo.org.mxjmcs.org.mx This information is vital for identifying electrophilic and nucleophilic centers within the molecule, which dictates its reactivity. The nitrogen and oxygen atoms of the nitroso and carboxylate groups are typically regions of high electron density.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, offering a balance between accuracy and computational cost. scirp.org For this compound, DFT studies can elucidate the pathways of reactions such as alpha-lithiation followed by electrophilic attack, a common reaction for N-nitrosamines. cdnsciencepub.com

These studies involve mapping the potential energy surface of a reaction, which includes locating the transition states—the highest energy points along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations have been instrumental in understanding why reactions of anions derived from nitrosopiperidines often show high stereoselectivity, favoring axial attack of electrophiles. cdnsciencepub.com This preference is often attributed to a combination of steric and stereoelectronic effects, where the orientation of molecular orbitals influences the reaction trajectory. cdnsciencepub.com

Analysis of Molecular Orbitals and Reactivity Indices

The reactivity of this compound can be further understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character).

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap generally implies lower reactivity. mdpi.com For this compound, the HOMO is typically localized on the N-nitrosamino group, while the LUMO may be centered on the C=O bond of the ester or the N=O group.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors Note: Values are illustrative and depend on the level of theory and basis set used.

| Descriptor | Predicted Value (eV) | Implication |

| HOMO Energy | -6.8 | Electron-donating ability |

| LUMO Energy | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 | Kinetic stability, low reactivity |

Reactivity indices, derived from DFT, provide quantitative measures of local reactivity. The Fukui function, for example, identifies which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This analysis can predict the regioselectivity of reactions involving the piperidine ring or its substituents.

Conformational Analysis and Energy Landscape Mapping

The flexible six-membered piperidine ring of this compound can adopt several conformations, primarily chair, boat, and twist-boat forms. researchgate.netresearchgate.net Furthermore, the two substituents—the nitroso group and the methyl carboxylate group—can be oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Computational methods are used to perform a systematic conformational analysis to identify all stable conformers and map the potential energy landscape. nih.gov This process involves calculating the relative energies of each conformation to determine the most stable, lowest-energy structure. For substituted piperidines, the chair conformation is generally the most stable. The preference for substituents to occupy axial or equatorial positions depends on a balance of steric hindrance and electronic effects. The large methyl carboxylate group is expected to strongly prefer the equatorial position to minimize steric clashes.

Table 3: Relative Energies of Major Conformers of this compound Note: Energies are relative to the most stable conformer (0.00 kcal/mol).

| Conformation (Carboxylate Group) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair (Equatorial) | 0.00 | >99% |

| Chair (Axial) | >5.0 | <1% |

| Twist-Boat | ~5.5 | <1% |

Energy landscape mapping also identifies the energy barriers for interconversion between different conformers, such as the ring-flip of the chair form. nih.gov These barriers determine the dynamic behavior of the molecule in solution.

Solvation Effects on Molecular Properties and Reactivity

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). cdnsciencepub.com

Solvation can alter the relative stability of different conformers. Polar solvents may stabilize conformers with larger dipole moments. researchgate.net Reaction mechanisms and transition state energies can also be affected; polar solvents can stabilize charged intermediates and transition states, thereby accelerating certain reactions. For instance, the stereoselectivity of reactions involving nitrosamino carbanions can be influenced by the solvent's ability to coordinate with the metal cation and the carbanion itself. cdnsciencepub.com Therefore, including solvation effects in theoretical calculations is crucial for obtaining results that accurately reflect experimental conditions.

Analytical Methodologies in Research and Environmental Studies

Chromatographic Separations for Complex Mixture Analysis

Chromatography is the cornerstone for the analysis of nitrosamines, providing the necessary separation of target compounds from potential interferences within a sample. nih.gov The choice between gas and liquid chromatography is often dictated by the specific properties of the nitrosamines being analyzed, such as their volatility and thermal stability. nih.gov

Gas chromatography remains a trusted and widely employed technique for the analysis of volatile nitrosamines. resolvemass.canih.gov When coupled with mass spectrometry (MS), it provides a powerful tool for both quantification and confirmation of analyte identity. nih.gov

GC-MS offers excellent precision and linearity, with the added advantage of library databases for compound confirmation. nih.gov For enhanced sensitivity and selectivity, particularly in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is often the preferred method. nih.govresearchgate.net Modern tandem quadrupole GC-MS/MS systems can achieve the very high sensitivity required to meet regulatory detection levels. researchgate.net Further advancements include the use of high-resolution mass spectrometry (HRMS), such as quadrupole-time-of-flight (QToF) systems, which can significantly reduce analytical interferences. mdpi.combohrium.com Studies comparing ionization techniques have shown that positive chemical ionization (PCI) combined with a QToF mass analyzer can provide superior results for N-nitrosamine determination compared to electron impact (EI) ionization. mdpi.combohrium.com

However, GC-based methods are generally not suitable for non-volatile or thermally labile nitrosamines, as these compounds may not be amenable to the high temperatures used in GC analysis. nih.gov

Table 1: Performance of Various GC-Based Analytical Methods for Nitrosamine (B1359907) Detection

| Technique | Ionization Mode | Matrix | Key Findings & Detection Limits | Citations |

|---|---|---|---|---|

| GC-MS/MS | Chemical Ionization (CI) | Water | Provides high sensitivity and selectivity, meeting or exceeding required detection levels. | nih.govresearchgate.net |

| GC-QToF MS | Positive Chemical Ionization (PCI) | Water | Determined to be the best system for reducing interferences. Method LODs were in the range of 0.2–1.3 ng/L. | mdpi.combohrium.com |

| GC-MS | Electron Impact (EI) or Chemical Ionization (CI) | Environmental Water | Widely used for trace analysis of N-nitrosamines. | researchgate.net |

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), offers a versatile and often faster alternative to GC. rsc.orglcms.cz A significant advantage of LC-based methods is their ability to analyze a broader range of nitrosamines, including those that are non-volatile or thermally unstable. nih.gov

The coupling of LC with high-resolution accurate-mass mass spectrometry (HRAMS), utilizing technologies like Orbitrap or Q-Exactive instruments, has become a gold standard for nitrosamine analysis. resolvemass.carsc.orgsepscience.comthermofisher.com HRAMS provides exceptional sensitivity and selectivity, allowing for confident identification and reliable quantification of impurities at very low levels. thermofisher.com These methods have been successfully developed and validated for the analysis of multiple nitrosamines in various water matrices, including drinking water and wastewater. rsc.orglcms.cz Typical validation shows excellent extraction recoveries (often 68-83%) and method detection limits ranging from 0.4 to 12 ng/L. rsc.orglcms.cz The use of heated electrospray ionization (HESI) in positive mode is a common approach for these analyses. rsc.org

Table 2: Performance of LC-HRAMS Methods for Nitrosamine Analysis

| Technique | Ionization Mode | Matrix | Key Findings & Detection Limits | Citations |

|---|---|---|---|---|

| UHPLC-Q-Exactive MS | Heated Electrospray Ionization (HESI) | Drinking Water, Wastewater | A robust and selective method for nine N-nitrosamines. Detection limits ranged from 0.4 to 12 ng/L. | rsc.orglcms.cz |

| LC-Orbitrap Exploris 120 MS | Targeted SIM / Tandem MS | Pharmaceuticals | Provides reliable and confident quantitation of nine nitrosamine impurities to meet regulatory limits. | sepscience.com |

| UHPLC-Q Exactive Plus MS | Parallel Reaction Monitoring (PRM) | Pharmaceuticals | Analysis of 11 nitrosamines with excellent linearity (r² > 0.99) and reproducibility (RSDs between 0.32 and 3.15%). | thermofisher.com |

Developing methods for trace analysis of nitrosamines in environmental samples like water presents unique challenges, primarily due to complex sample matrices that can cause significant interference. resolvemass.casepscience.com The primary goal is to achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-trillion (ng/L) range, to comply with health-based guidelines. sciex.com

Successful method development hinges on optimizing both the sample preparation and the instrumental analysis. This includes selecting the most effective extraction and enrichment protocol to isolate analytes and reduce matrix effects. aurigeneservices.com On the instrumental side, optimization involves the careful selection of chromatographic columns and mobile phases, as well as fine-tuning of mass spectrometer parameters such as gas flows, voltages, and scan resolution to maximize the analytical signal response. rsc.org The use of isotopically labeled internal standards is also a critical component for ensuring accurate quantification. rsc.orglcms.cz Through these rigorous development and validation processes, methods have been established that can reliably quantify nitrosamines at levels as low as 0.1 ng/L in various water sources. sciex.com

Sample Preparation Techniques for Analytical Research

Effective sample preparation is a critical prerequisite for the successful trace-level analysis of nitrosamines. mdpi.comchromatographyonline.com The primary objectives are to extract the target compounds from the sample matrix, remove interfering substances, and concentrate the analytes to a level that is detectable by the analytical instrument.

Solid-Phase Extraction (SPE) is the most widely used and effective technique for extracting and concentrating nitrosamines from aqueous samples. mdpi.comchromatographyonline.comwrc.org.za Compared to traditional liquid-liquid extraction (LLE), SPE is a more targeted form of sample preparation that can more effectively separate analytes from interfering compounds, leading to cleaner extracts and better results. chromatographyonline.combiology-journal.org

The U.S. Environmental Protection Agency (EPA) Method 521 is a frequently cited standard protocol that utilizes SPE with coconut charcoal as the sorbent material. lcms.czwrc.org.za Other sorbents, such as graphitized carbon or strong cation-exchange functionalized polymers, are also used. chromatographyonline.com The typical procedure involves passing a large volume of the water sample through the SPE cartridge, after which the retained nitrosamines are eluted with a small volume of an organic solvent like dichloromethane, achieving significant concentration. wrc.org.za This enrichment step is essential for reaching the low ng/L quantification levels required for environmental monitoring. mdpi.combohrium.com

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that offers several advantages for the analysis of volatile nitrosamines. nih.govresearchgate.net It is a rapid and efficient method that integrates extraction, concentration, and sample introduction into a single step. researchgate.net

In SPME, a fused silica fiber coated with a selective stationary phase is exposed to the sample (either directly or in the headspace above the sample). biology-journal.org The analytes adsorb onto the fiber, which is then transferred directly to the GC injector for thermal desorption and analysis. This technique drastically reduces sample preparation time to as little as 1.5 hours for a complete analysis and requires only a small sample volume (e.g., <5 mL). nih.govresearchgate.net SPME has demonstrated excellent selectivity and has been successfully applied to the analysis of nitrosamines in drinking water, wastewater, and beer, with method detection limits in the low ng/L range. nih.govresearchgate.netnih.gov

Table 3: Overview of Sample Preparation Techniques for Nitrosamine Analysis

| Technique | Sorbent / Fiber Coating | Matrix | Key Advantages & Performance | Citations |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Coconut Charcoal, Graphitized Carbon, Cation-Exchange Polymers | Water, Cough Syrup | Enables enrichment from large sample volumes for low-level quantification. Considered superior to LLE for targeted analysis. | mdpi.comchromatographyonline.com |

| Solid-Phase Microextraction (SPME) | Carboxene/Polydimethylsiloxane, Polyacrylate | Water, Wastewater, Beer | Fast (total analysis time ~1.25-1.5 hours), solvent-free, requires small sample volumes. Achieves ng/L detection limits. | wrc.org.zanih.govresearchgate.netresearchgate.netnih.gov |

Development of Reference Standards and Validation Protocols for Research Purity

The foundation of accurate quantification for any compound lies in the availability of high-purity reference standards. For Methyl 1-nitrosopiperidine-3-carboxylate, the development of such a standard is a critical first step for any analytical method development and validation.

Reference Standard Development:

The synthesis and characterization of a reference standard for this compound involve a multi-step process. The synthesis would typically be followed by purification techniques such as chromatography to achieve a high degree of purity. The characterization and confirmation of the structure are then performed using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups.

The purity of the reference standard is then quantitatively assessed using techniques like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or by quantitative NMR (qNMR). Regulatory bodies and pharmacopeias, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM), have established reference standards for various N-nitrosamine impurities to support the implementation of analytical testing edqm.eu.

Validation Protocols:

Once a reference standard is established, analytical methods for determining the purity of this compound in research samples must be validated. Validation is performed in accordance with guidelines from organizations like the International Council for Harmonisation (ICH). The validation protocol for an analytical method for this compound would typically include the parameters outlined in the table below.

| Validation Parameter | Objective and Typical Methodology |

| Specificity | To ensure the analytical signal is solely from this compound and not from any impurities, degradants, or matrix components. This is often assessed by analyzing blank samples, placebo samples, and samples spiked with known impurities. |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is determined by analyzing a series of solutions of known concentrations. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | To determine the closeness of the test results to the true value. This is typically evaluated by the recovery of a known amount of spiked analyte into a sample matrix. |

| Precision | To assess the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1). |

| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). |

This table is interactive. Click on the headers to sort the data.

A collaborative study involving international regulatory agencies demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using different validated analytical procedures, highlighting the importance of sound validation edqm.eu.

Chemiluminescence Detection and Spectrophotometric Methodologies

Chemiluminescence Detection:

Chemiluminescence (CL) is a highly sensitive detection method for N-nitrosamines. The technique is based on the cleavage of the N-N=O bond, which releases nitric oxide (NO). The liberated NO then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light as it returns to its ground state. The intensity of the emitted light is proportional to the concentration of the N-nitrosamine.

This detection method can be coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For total N-nitrosamine analysis, methods involving UV-photolysis or chemical denitrosation followed by chemiluminescence detection of nitric oxide have been developed nih.gov. A direct-injection HPLC method with photochemical reaction and chemiluminescence detection has been validated for the analysis of N-nitrosamines in water samples, offering a simpler and faster alternative to traditional methods that require extensive sample preparation rsc.org.

Below is a table summarizing typical performance data for chemiluminescence-based methods for N-nitrosamine analysis.

| Parameter | Typical Performance |

| Limit of Detection (LOD) | Low ng/L to µg/L range |

| Linearity (R²) | > 0.99 |

| Precision (RSD) | < 15% |

| Accuracy (Recovery) | 80-120% |

This table is interactive. Click on the headers to sort the data.

Spectrophotometric Methodologies:

Spectrophotometric methods offer a more accessible, though generally less sensitive and specific, alternative to chemiluminescence for the determination of N-nitrosamines. These methods are typically based on the cleavage of the nitroso group followed by a color-forming reaction.

One common approach involves the photolytic cleavage of the N-NO bond under UV irradiation to release nitrite ions. These nitrite ions can then be quantified using the Griess reaction, which involves diazotization of sulfanilic acid followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The absorbance of this dye is then measured spectrophotometrically.

While spectrophotometric methods are simpler and more cost-effective, they are more susceptible to interference from other substances present in the sample matrix that can also produce or consume nitrite. Therefore, careful sample cleanup and method validation are crucial for obtaining reliable results.

Environmental Transformation and Abiotic Degradation Mechanisms

Photolytic Degradation Pathways in Aqueous and Atmospheric Phases

Photolytic degradation is a primary pathway for the transformation of N-nitrosamines in the environment. These compounds are susceptible to degradation by sunlight in both aquatic and atmospheric systems.

In the aqueous phase , N-nitrosamines can undergo direct photolysis. N-nitrosopiperidine, a closely related compound, has a UV absorption maximum at 337 nm in water, which is within the range of solar radiation reaching the Earth's surface. nih.gov This susceptibility to sunlight can lead to rapid degradation. For instance, under simulated Southern California midsummer sun, N-nitrosopiperidine in water exhibited a photolysis half-life of just 12 minutes. nih.gov The quantum yield for the decomposition of N-nitrosodimethylamine (NDMA), another representative nitrosamine (B1359907), is relatively constant at approximately 0.3 over a pH range of 2 to 8, but decreases significantly to below 0.1 at a pH above 9. nih.govacs.org The kinetics of photolysis can be concentration-dependent, following first-order kinetics at low concentrations (<0.1 mM) and zero-order kinetics at higher initial concentrations. nih.gov The primary photochemical reaction involves the homolytic cleavage of the N-N bond, which produces an aminium radical and nitric oxide. nih.govacs.orgmdpi.com

In the atmospheric phase , vapor-phase N-nitrosamines are primarily degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov For N-nitrosopiperidine, the estimated atmospheric half-life for this reaction is about 5 hours, based on a calculated rate constant of 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This indicates that photolytic reactions are a significant sink for nitrosamines that partition into the atmosphere.

| Compound | Environmental Phase | Degradation Process | Half-Life | Conditions |

|---|---|---|---|---|

| N-Nitrosopiperidine | Aqueous | Direct Photolysis | 12 minutes | Simulated Sunlight |

| N-Nitrosopiperidine | Atmospheric (Vapor) | Reaction with •OH radicals | ~5 hours (estimated) | Atmospheric concentration of 5x10⁵ •OH radicals/cm³ |

| N-Nitrosodimethylamine | Aqueous | Direct Photolysis | Quantum Yield ~0.3 | pH 2-8 |

Hydrolytic Stability and Kinetic Studies under Environmental Conditions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The N-nitroso functional group in simple N-nitrosamines is generally resistant to hydrolysis under typical environmental conditions (neutral pH). nih.gov N-nitrosopiperidine is not expected to undergo significant hydrolysis due to the lack of functional groups that readily hydrolyze. nih.gov It has been shown to be stable for over 14 days in neutral or alkaline solutions when kept in the dark. nih.gov

| Compound/Functional Group | Condition | Stability |

|---|---|---|

| N-Nitrosopiperidine | Neutral or Alkaline (pH > 7), Dark | Stable for >14 days |

| N-Nitrosopiperidine | Acidic (pH < 7) | Less stable |

| Carboxylic Acid Ester (general) | Acidic or Basic pH | Susceptible to hydrolysis |

Oxidation and Reduction Pathways in Aquatic Systems

Oxidation-reduction (redox) reactions can contribute to the transformation of N-nitrosamines in aquatic environments. These reactions involve the transfer of electrons and are influenced by the presence of various oxidizing and reducing agents.

Oxidation: Strong oxidants, such as peracids, can oxidize N-nitrosamines like N-nitrosopiperidine to their corresponding N-nitramines. nih.gov In engineered water treatment systems, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading nitrosamines. mdpi.com The reaction with •OH radicals can proceed via hydrogen atom abstraction from a C-H bond or by the addition of the radical to one of the nitrogen atoms. mdpi.com In natural aquatic systems, common oxidants include dissolved oxygen, manganese oxides, and iron oxides, although their effectiveness in oxidizing the stable N-nitroso group under ambient conditions is expected to be limited.

Reduction: N-nitrosopiperidine can be chemically reduced to the corresponding hydrazine (B178648) (1-aminopiperidine) and/or the secondary amine (piperidine). nih.gov In anoxic aquatic environments, reducing agents such as sulfide (B99878) species, ferrous iron (Fe(II)), and certain organic matter fractions could potentially reduce the N-nitroso group. icdst.orgresearchgate.net The reduction of nitroaromatic compounds, a related class of substances, is known to occur under such conditions, often mediated by microbial activity or abiotic surfaces like iron sulfide minerals. Similar pathways could be plausible for Methyl 1-nitrosopiperidine-3-carboxylate, leading to the formation of Methyl 1-aminopiperidine-3-carboxylate.

Sorption and Transport Phenomena in Environmental Compartments

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties, which influence its sorption to soil and sediment and its transport in water and air.

N-nitrosamines are generally characterized by high polarity and good water solubility, which limits their tendency to adsorb to soil organic carbon and sediments. scies.org This results in low soil adsorption coefficients (Koc). The octanol-water partition coefficient (Log Kow) is an indicator of a chemical's potential to bioaccumulate and sorb to organic matter. For N-nitrosopiperidine, the Log Kow is 0.36, indicating that it is hydrophilic and has a low potential for sorption. nih.gov Consequently, compounds like this are expected to be highly mobile in soil and aquatic systems, with a potential to leach from surface soils into groundwater. scies.orgnih.gov

The potential for volatilization from water to the atmosphere is described by the Henry's Law constant. N-nitrosopiperidine has a Henry's Law constant of 8.44 x 10⁻⁷ atm-m³/mol, suggesting a low to moderate potential to volatilize from water. nih.gov Once in the atmosphere, it exists primarily in the vapor phase and is subject to the photolytic degradation pathways described earlier. nih.gov

| Property | Value for N-Nitrosopiperidine | Environmental Implication |

|---|---|---|

| Log Kow | 0.36 | Low sorption to organic matter, high mobility in soil/water |

| Henry's Law Constant | 8.44 x 10⁻⁷ atm-m³/mol | Low to moderate volatilization potential from water |

| Water Solubility | High (general for nitrosamines) | High mobility in aquatic systems, potential for groundwater contamination |

Role of Methyl 1 Nitrosopiperidine 3 Carboxylate in Synthetic Chemistry

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

In principle, Methyl 1-nitrosopiperidine-3-carboxylate could serve as a versatile precursor for a variety of substituted piperidine derivatives. The N-nitroso group, a key functional feature, is known to activate the adjacent α-carbon atoms, facilitating their deprotonation to form a carbanion. This nucleophilic center can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the C2 or C6 positions of the piperidine ring. Subsequent removal of the N-nitroso group, typically through reduction or denitrosation, would yield the corresponding substituted piperidine. However, specific examples of this transformation using this compound are not documented.

Intermediate in the Formation of Nitrogen-Containing Heterocycles

The chemical structure of this compound suggests its potential as an intermediate in the synthesis of more complex nitrogen-containing heterocyclic systems. For instance, the reduction of the nitroso group to a hydrazine (B178648), followed by intramolecular condensation with the ester functionality, could theoretically lead to the formation of bicyclic pyrazolidinone systems. Alternatively, reactions involving both the ester and the activated α-carbons could be envisioned to construct fused or spirocyclic heterocyclic scaffolds. As with other potential applications, concrete research demonstrating these pathways for this specific compound is presently lacking.

Application in Stereoselective Carbon-Carbon Bond Formation

The formation of carbanions α to the nitroso group in cyclic systems like piperidine has been shown to proceed with high stereoselectivity in certain cases. For other N-nitrosopiperidines, the incoming electrophile adds preferentially from the axial or equatorial face, depending on steric and stereoelectronic factors. This suggests that this compound could potentially be employed in stereoselective carbon-carbon bond-forming reactions. The substituent at the 3-position, the methyl carboxylate group, would likely influence the conformational preference of the piperidine ring and, consequently, the stereochemical outcome of such reactions. Nevertheless, empirical studies are required to validate this hypothesis.

Derivatization for Novel Chemical Entities

The functional groups present in this compound—the N-nitroso group and the methyl ester—offer multiple points for derivatization to create novel chemical entities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or various other functional groups. The N-nitroso group can be reduced to an amine, which can then be acylated, alkylated, or used in other standard amine chemistries. This functional group interconversion could generate a library of novel piperidine-based compounds for screening in medicinal chemistry or materials science. However, the existing body of scientific literature does not provide specific examples of such derivatizations starting from this compound.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Key AI and ML tools applicable to nitrosamine (B1359907) research include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models are used to predict the biological activity, including potential carcinogenicity, of nitrosamines based on their chemical structure. zamann-pharma.com They can help prioritize which derivatives require more stringent control.

Graph Neural Networks (GNNs): GNNs are adept at understanding complex molecular structures and can predict reaction pathways and potential sites of nitrosation. resolvemass.ca

Natural Language Processing (NLP): NLP algorithms can scan vast amounts of scientific literature and chemical databases to extract relevant data on reaction conditions, catalysts, and known formation pathways for nitrosamines. resolvemass.ca

Table 1: Comparison of Traditional vs. AI-Based Reaction Prediction Approaches

| Feature | Traditional Methods | AI-Based Methods |

|---|---|---|

| Time to Results | Weeks or months | Hours to days |

| Risk Analysis | Manual, often based on historical precedent | Automated, in-depth, and predictive |

| Data Handling | Limited to known reactions | Capable of analyzing large, complex datasets |

| Predictive Accuracy | Variable, relies on expert knowledge | High, with continuous learning and improvement |

| Optimization | Iterative and resource-intensive | Suggests optimized parameters proactively |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The development of advanced spectroscopic techniques is enabling chemists to monitor chemical reactions in real-time, providing unprecedented insight into reaction kinetics, intermediates, and endpoint determination. For the synthesis of Methyl 1-nitrosopiperidine-3-carboxylate, in situ monitoring can ensure precise control over the reaction, leading to higher yields and purity.

Traditional analytical methods often rely on taking samples from a reaction and analyzing them separately, which can be slow and may not capture transient species. nih.gov Modern hyphenated techniques, which couple chromatography with mass spectrometry, have become essential for the sensitive and selective analysis of nitrosamines. ijpsjournal.com

Advanced analytical techniques suitable for in situ monitoring include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most widely used techniques for the detection and quantification of nitrosamine impurities. ijpsjournal.comresearchgate.net Advances in high-resolution mass spectrometry (HRAM) allow for precise detection and the elimination of false positives. thermofisher.com Portable or process-integrated versions of these instruments can be used for near-real-time monitoring.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the appearance of products directly within the reaction vessel without the need for sampling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and benchtop NMR spectrometers are emerging as powerful tools for monitoring reaction progress and identifying intermediates in real-time.

The data generated from these techniques can be used to build kinetic models of the nitrosation reaction, leading to a deeper understanding and better control over the synthesis of specific nitrosopiperidine derivatives.

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Application in Nitrosamine Synthesis |

|---|---|---|

| LC-MS/MS | Separation by chromatography, detection by mass spectrometry | Highly sensitive and selective quantification of the target compound and impurities. ijpsjournal.comnih.gov |

| GC-MS/MS | Separation of volatile compounds, detection by mass spectrometry | Preferred for volatile nitrosamines and precursors. ijpsjournal.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Real-time monitoring of functional group changes (e.g., N-N=O bond formation). |